[(1-Formyl-2-naphthyl)oxy]acetonitrile
Description
[(1-Formyl-2-naphthyl)oxy]acetonitrile is a nitrile-containing compound featuring a naphthalene backbone substituted with a formyl group at the 1-position and an acetonitrile-linked oxy group at the 2-position. This structure combines aromaticity with reactive functional groups, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and materials science. The compound’s formyl group enhances electrophilicity, enabling nucleophilic addition reactions, while the nitrile moiety offers versatility in further functionalization .
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-(1-formylnaphthalen-2-yl)oxyacetonitrile |
InChI |
InChI=1S/C13H9NO2/c14-7-8-16-13-6-5-10-3-1-2-4-11(10)12(13)9-15/h1-6,9H,8H2 |
InChI Key |
FXKKXLPVOUQNGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, [(1-Formyl-2-naphthyl)oxy]acetonitrile is compared below with three analogs: 2-(6-Methoxy-2-naphthyl)acetonitrile, 2-(2-formyl-4-nitrophenoxy)acetonitrile, and Formoterol-related compounds.
Table 1: Structural and Functional Comparison
Key Differences
Aromatic Core : The naphthalene backbone in this compound increases lipophilicity compared to benzene-based analogs, influencing solubility and membrane permeability .
Substituent Effects: The formyl group in the target compound enhances electrophilicity, favoring reactions like condensation or Schiff base formation. Methoxy groups (as in 2-(6-Methoxy-2-naphthyl)acetonitrile) act as electron donors, stabilizing aromatic intermediates but reducing reactivity toward electrophiles . Nitro groups (e.g., in 2-(2-formyl-4-nitrophenoxy)acetonitrile) introduce strong electron-withdrawing effects, accelerating reactions like nitro reduction but requiring stringent safety protocols due to explosion risks .
Nitrile Stability : All compounds share nitrile functionality, but steric hindrance from naphthalene in the target compound may slow hydrolysis compared to smaller analogs.
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